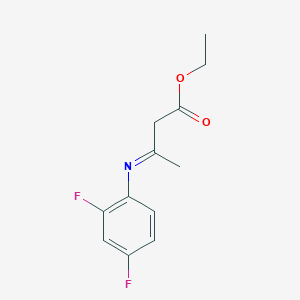

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate

Description

Its structure features a (Z)-configured imino group (-NH-) bridging a butanoate backbone and a 2,4-difluorophenyl ring. The ethyl ester moiety may confer slower hydrolysis kinetics compared to shorter-chain esters, which could enhance metabolic stability in biological systems.

Properties

Molecular Formula |

C12H13F2NO2 |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

ethyl 3-(2,4-difluorophenyl)iminobutanoate |

InChI |

InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

DGYMGMDKEZAGBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=NC1=C(C=C(C=C1)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate typically involves the condensation of ethyl 3-aminobutanoate with 2,4-difluorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the difluorophenyl group under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to (Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate exhibit various biological activities, particularly in medicinal chemistry.

Anticancer Potential

A study conducted by the National Cancer Institute evaluated compounds with similar structures for their anticancer properties. Results showed promising activity against human tumor cells with mean GI50 values indicating effective cell growth inhibition. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development in cancer therapy .

Inhibition of Enzymatic Activity

Compounds containing imine functionalities have been studied for their ability to inhibit certain enzymes. For instance, derivatives of this compound may act as inhibitors for enzymes involved in metabolic pathways related to cancer or neurodegenerative diseases. This inhibition can be crucial for developing treatments targeting specific pathways .

Neurological Disorders

The potential application of this compound as a therapeutic agent for neurological disorders has been explored. Compounds with similar structures have been investigated as BACE inhibitors, which are relevant in the treatment of Alzheimer's disease. By inhibiting the production of amyloid-beta peptides, these compounds could help in managing or preventing cognitive decline associated with Alzheimer's .

Antimicrobial Properties

Recent studies have also suggested that similar compounds exhibit antimicrobial properties. The presence of the difluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Case Study: Anticancer Evaluation

In a recent evaluation conducted by the National Cancer Institute on a series of compounds including this compound, it was found to exhibit an average cell growth inhibition rate of approximately 12.53% across various cancer cell lines. This indicates its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Methyl 3-azido-4-(2,4,5-trifluorophenyl)butanoate (): This compound substitutes the imino group with an azide (-N₃) and adds a third fluorine at the phenyl ring’s 5-position. The methyl ester and azide group suggest divergent reactivity (e.g., click chemistry applications) compared to the target compound’s imino-ethyl ester system .

Functional Group Variations

- Imino vs. Azido Groups: The imino group in the target compound enables hydrogen bonding and protonation-dependent reactivity, whereas the azide in the analog is electrophilic, enabling cycloaddition reactions (e.g., Huisgen click chemistry).

- Ethyl vs.

Fluorine Substitution Effects

- 2,4-Difluorophenyl vs. 2,4,5-Trifluorophenyl : The additional fluorine in the analog increases electron-withdrawing effects, enhancing lipophilicity (logP) but possibly introducing steric hindrance. The 2,4-difluoro configuration in the target compound balances electronic effects and steric accessibility for receptor binding.

Ester Group Influence

- Ethyl esters generally have higher molecular weights and lower volatility than methyl esters. This could influence solubility and formulation strategies.

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated via Crippen’s fragmentation method.

Research Findings

- Reactivity: The azide group in the analog facilitates rapid bioconjugation, whereas the imino group in the target compound may undergo tautomerization or serve as a nucleophilic site for electrophilic modifications.

- Biological Implications : The 2,4-difluorophenyl group in the target compound may optimize π-π stacking with aromatic residues in enzyme active sites, while the trifluorophenyl analog’s additional fluorine could enhance binding but reduce solubility.

Biological Activity

(Z)-ethyl 3-((2,4-difluorophenyl)imino)butanoate, identified by its CAS number 219140-13-3, is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 241.24 g/mol

- Structure : The compound features a difluorophenyl group attached to an imino linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator in several pathways:

- Ion Channel Modulation : Similar to other compounds that interact with ion channels, this compound may influence ion flux across cellular membranes, potentially affecting cellular excitability and signaling pathways related to cystic fibrosis transmembrane conductance regulator (CFTR) modulation .

- Antiparasitic Activity : Research indicates that compounds with similar structures have shown promise against various parasites. For instance, the Endochin-Like Quinolone (ELQ) class has demonstrated efficacy against malaria and Toxoplasma gondii, suggesting that this compound may exhibit comparable antiparasitic properties .

- Cytotoxic Effects : The compound's effects on cancer cell lines have not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity against human carcinoma cells. Future investigations could explore its potential as an anticancer agent .

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound:

- Cytotoxicity Assays : Initial tests should evaluate the compound's cytotoxic effects on various cancer cell lines using assays such as MTT or Annexin V/PI staining to assess cell viability and apoptosis.

| Cell Line | Concentration (μM) | Viability (%) | Notes |

|---|---|---|---|

| HeLa | 1 | TBD | To be determined |

| A549 | 5 | TBD | To be determined |

| MCF7 | 25 | TBD | To be determined |

Pharmacological Studies

Pharmacological studies are crucial for elucidating the compound's mechanism of action:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.